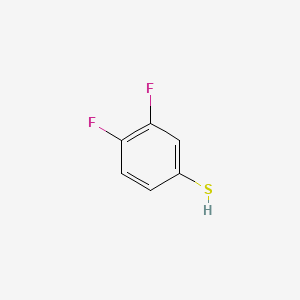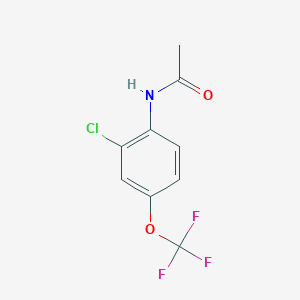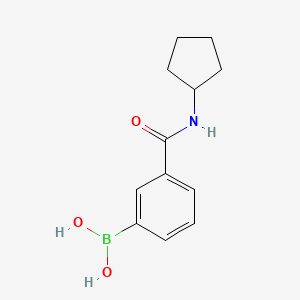
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is usually sequential, synthetically demanding, and time-consuming .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BNO3 . Its molecular weight is 233.07 g/mol . The InChIKey of the compound is KIOBFDGZJVJNBP-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids react with diols through a reversible covalent condensation pathway . The pKa’s of boronic acids change in the presence of diols .Physical And Chemical Properties Analysis
“this compound” has a topological polar surface area of 69.6 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .Applications De Recherche Scientifique
Optical Modulation Applications : Phenyl boronic acids, including variants like (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, are crucial in optical modulation. They serve as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is used for saccharide recognition using near-infrared photoluminescence, demonstrating selectivity towards specific sugars (Mu et al., 2012).
Catalysis in Organic Reactions : Boronic acids play a vital role in catalyzing organic reactions. Their inherent catalytic properties enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, which are important for synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications : Boronic acids, including derivatives of phenylboronic acid, are utilized in "on-off-on" relay fluorescence probes. These probes can detect ions like Fe3+ and F- with high selectivity and sensitivity, useful in both environmental and biological contexts (Selvaraj et al., 2019).
Bacteria Detection : Derivatives of phenylboronic acid, such as 3-aminophenylboronic acid, have been used to develop sensors for bacteria detection. These sensors operate through affinity binding reactions with diol-groups on bacterial cell walls (Wannapob et al., 2010).
Carbohydrate Binding and Detection : Phenylboronic acids interact with carbohydrate moieties like N-acetylneuraminic acid, found on biological membranes. This interaction, studied through nuclear magnetic resonance spectroscopy, highlights the potential of boronic acids in recognizing and binding to specific carbohydrate structures (Otsuka et al., 2003).
Sensor Development for Diols and Alpha-Hydroxy Acids : Boronic acids such as 3-acrylamide phenyl boronic acid are used in sensor development for detecting compounds like L-lactate. These sensors can distinguish compounds containing two hydroxy groups, showcasing the versatile application of boronic acids in sensing technologies (Sartain et al., 2008).
Biomedical Applications : Boronic acid-containing polymers have shown potential in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Mécanisme D'action
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, boronic acids act as nucleophiles that form new carbon-carbon bonds with electrophiles.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Orientations Futures
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
Propriétés
IUPAC Name |
[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBFDGZJVJNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396268 | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-24-7 | |
| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



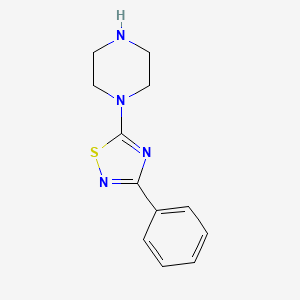

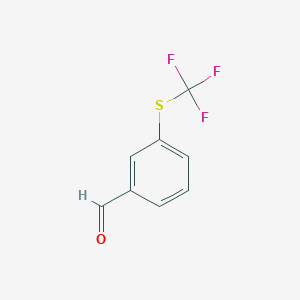
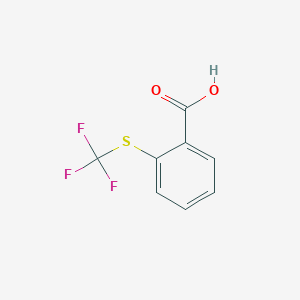
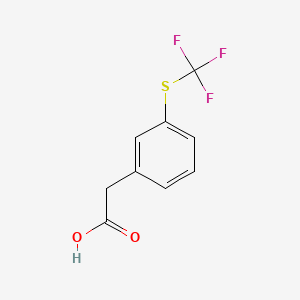


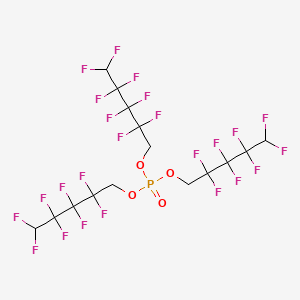
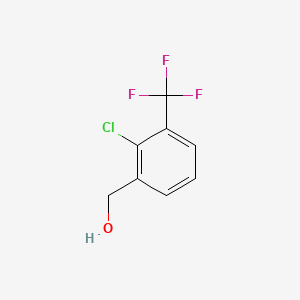
![1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1350634.png)

